1-Iodo-3-methyl-2-butene
Description
Its structure consists of a four-carbon chain (2-butene backbone) with a methyl group at position 3 and an iodine atom at position 1. The double bond is between carbons 2 and 3, giving the compound the formula C₅H₉I and a molecular weight of 196.03 g/mol (calculated).
Properties
IUPAC Name |
1-iodo-3-methylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDGKAOKYFIAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462623 | |
| Record name | 1-iodo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41004-19-7 | |
| Record name | 1-iodo-3-methyl-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Characteristics:
- Structure : CH₂=CH–C(CH₃)–I (simplified as I–CH₂–C(CH₃)=CH₂).
- Reactivity : The iodine atom acts as a leaving group, making it reactive in substitution and elimination reactions. The conjugated double bond enhances stability and participation in electrophilic additions.
- Applications : Used in organic synthesis, particularly in the preparation of cyclohexene derivatives and α-tocopherol (vitamin E) intermediates .
Halogenated Isoprenyl Derivatives
1-Iodo-3-methyl-2-butene belongs to a family of halogenated isoprenyl compounds. Key analogs include:
Key Differences :
- Reactivity : The C–I bond in the iodo compound is weaker (bond energy ~55 kcal/mol) compared to C–Cl (~81 kcal/mol) and C–Br (~68 kcal/mol), making it more reactive in substitution reactions .
- Physical Properties : The iodo derivative has a higher molecular weight and boiling point than chloro/bromo analogs due to iodine’s larger atomic size and polarizability.
Structural Isomers and Saturated Analogs
(a) 3-Methyl-1-butene
- Structure : CH₂=CH–CH(CH₃)–CH₃.
- Comparison : Lacks the iodine leaving group, making it less reactive in substitution reactions but more volatile.
(b) 1-Iodo-3-methylbutane
- Structure : CH₃–CH(CH₃)–CH₂–CH₂–I (saturated analog).
- Properties : Molecular weight 198.05 g/mol ; used in SN2 reactions due to its primary iodide structure .
- Comparison : The saturated structure lacks conjugation, reducing stability in elimination reactions compared to this compound.
Functional Group Analogs
(a) Methyl 2-butenoate
- Structure : CH₂=CH–COOCH₃.
- Properties : Boiling point 41.0°C ; participates in Diels-Alder reactions.
- Comparison : The ester group introduces polarity and reactivity distinct from halogenated alkenes.
(b) Isoprene (2-Methyl-1,3-butadiene)
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